molecular formula C7H10O5 B1250258 Valienone

Valienone

Cat. No.: B1250258
M. Wt: 174.15 g/mol
InChI Key: WQMTVIWUDHFWNR-VQVTYTSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Valienone is a member of the class of cyclohexenones that is cyclohex-2-en-1-one substituted by hydroxy groups at positions 4, 5 and 6, and by a hydroxymethyl group at position 3 (the 4R,5S,6R-diastereomer). It has a role as a bacterial xenobiotic metabolite. It is a member of cyclohexenones, an enone and a tetrol. It derives from a valiolone.

Scientific Research Applications

Valienone in Drug Development and Biosynthesis

  • Quantitative Analytical Method for this compound : this compound serves as a valuable precursor for glycosidase inhibitor drugs. A study by Cui et al. (2017) developed a high-performance liquid chromatography method for quantifying this compound. This method aids in evaluating this compound production capabilities in metabolically engineered Streptomyces hygroscopicus 5008, a breakthrough for C7-cyclitol profiling.

  • De Novo Biosynthesis of β-Valienamine : Cui et al. (2016) outlined a novel pathway for producing β-valienamine, a lead compound for β-glycosidase inhibitors, in Streptomyces hygroscopicus 5008. The process leveraged a heterogeneous aminotransferase with stereospecificity, presenting a powerful alternative for chiral intermediates in pharmaceutical development.

  • Valienamine as a Key Functional Component in Glycosidase Inhibitors : Cui et al. (2020) demonstrated the use of valienamine in the development of glycosidase inhibitors, such as validamycin A and acarbose. The study established a simplified pathway for direct synthesis of valienamine, which could be foundational for increasing the production of valienamine and its N-modified derivatives for pharmaceutical applications.

  • Chaperone Therapy Using Valienamine Derivatives : Studies like Suzuki et al. (2009) and Suzuki et al. (2012) have explored valienamine derivatives as therapeutic agents for lysosomal storage diseases. These compounds act as chemical chaperones, enhancing mutant enzyme activities and offering potential treatment options for diseases like GM1-gangliosidosis and Gaucher disease.

  • Biosynthesis of Validamycin A and Acarbose : Research by Minagawa et al. (2007) identified valC as a gene crucial in the biosynthesis of validamycin A, a process involving this compound. This finding provides insight into the biochemical pathways leading to these important antifungal and antidiabetic agents.

  • Computational Analysis of Valienamine Derivatives : The works of Suzuki (2013) and others highlight the use of computational analysis in understanding molecular interactions between enzymes and valienamine derivatives, facilitating the development of chaperone therapy.

Properties

Molecular Formula

C7H10O5

Molecular Weight

174.15 g/mol

IUPAC Name

(4R,5S,6R)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-one

InChI

InChI=1S/C7H10O5/c8-2-3-1-4(9)6(11)7(12)5(3)10/h1,5-8,10-12H,2H2/t5-,6+,7+/m1/s1

InChI Key

WQMTVIWUDHFWNR-VQVTYTSYSA-N

Isomeric SMILES

C1=C([C@H]([C@@H]([C@H](C1=O)O)O)O)CO

SMILES

C1=C(C(C(C(C1=O)O)O)O)CO

Canonical SMILES

C1=C(C(C(C(C1=O)O)O)O)CO

Synonyms

valienone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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